molecular formula C23H22N2O3 B3013458 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 942013-92-5

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B3013458
CAS No.: 942013-92-5
M. Wt: 374.44
InChI Key: IRSAOTWHWKHANX-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Naphthalene-carboxamide derivatives are synthesized for various applications, including medicinal chemistry and material science. For instance, studies on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives reveal their crystal structures, indicating potential applications in designing compounds with specific physical and chemical properties (Özer, Arslan, VanDerveer, & Külcü, 2009). Similarly, research on redox-active and electrochromic polymers based on triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides explores their applications in creating electroactive films, showcasing the versatility of naphthalene derivatives in material science (Hsiao & Han, 2017).

Biological Evaluation

Several studies have evaluated the biological activities of naphthalene-carboxamide derivatives, highlighting their potential as antimicrobial and anticancer agents. Research on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides demonstrates their antibacterial and antimycobacterial activities, indicating their potential as therapeutic agents (Goněc et al., 2015). Furthermore, studies on ring-substituted 3-hydroxynaphthalene-2-carboxanilides show their herbicidal activity and their ability to inhibit photosynthetic electron transport, suggesting their use in agricultural applications (Kos et al., 2013).

Mechanism of Action

Target of Action

The compound, also known as “N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-naphthamide”, is a direct inhibitor of activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

The compound interacts with FXa, producing a rapid onset of inhibition . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound reduces thrombin generation, thereby indirectly inhibiting platelet aggregation . This can prevent the formation of harmful blood clots, making the compound potentially useful in the prevention and treatment of various thromboembolic diseases .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects can lead to a decrease in the formation of harmful blood clots, potentially preventing thromboembolic diseases .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-21-15-19(11-12-20(21)25-13-5-4-8-22(25)26)24-23(27)18-10-9-16-6-2-3-7-17(16)14-18/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSAOTWHWKHANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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